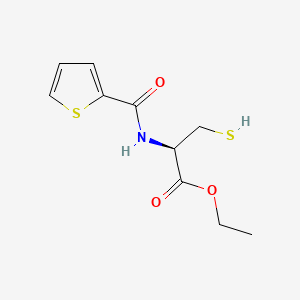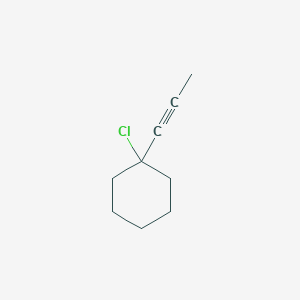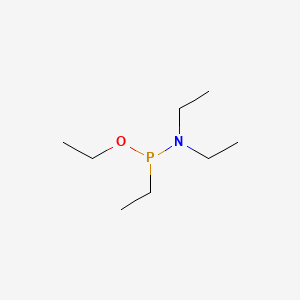
Phosphine, ethyl-ethoxy-(diethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, ethyl-ethoxy-(diethylamino)- is an organophosphorus compound with the molecular formula C₈H₂₀NOP and a molecular weight of 177.2243 g/mol . This compound is part of the broader class of tertiary phosphines, which are known for their applications in various fields, including catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tertiary phosphines, including phosphine, ethyl-ethoxy-(diethylamino)-, typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of ethylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production methods for tertiary phosphines often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of Grignard reagents and chlorophosphines is scaled up, and reaction conditions are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, ethyl-ethoxy-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to its corresponding oxide using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Complexation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Alkyl halides or other electrophiles.
Complexation: Transition metal salts such as palladium or platinum salts.
Major Products
Oxidation: Phosphine oxide.
Substitution: Various substituted phosphines.
Complexation: Metal-phosphine complexes.
Applications De Recherche Scientifique
Phosphine, ethyl-ethoxy-(diethylamino)- has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphine, ethyl-ethoxy-(diethylamino)- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another tertiary phosphine widely used in catalysis.
Triethylphosphine: Similar in structure but with different alkyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with methoxy-substituted phenyl groups.
Uniqueness
Phosphine, ethyl-ethoxy-(diethylamino)- is unique due to its specific ethyl-ethoxy and diethylamino substituents, which can impart different electronic and steric properties compared to other tertiary phosphines. These properties can influence its reactivity and the types of complexes it forms with transition metals .
Propriétés
Numéro CAS |
59150-16-2 |
|---|---|
Formule moléculaire |
C8H20NOP |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
N-[ethoxy(ethyl)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20NOP/c1-5-9(6-2)11(8-4)10-7-3/h5-8H2,1-4H3 |
Clé InChI |
CAHRICHTJWNNIC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(CC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)


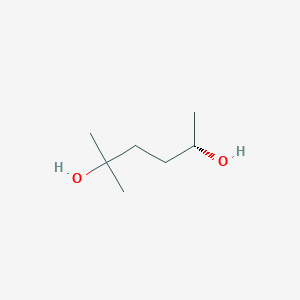
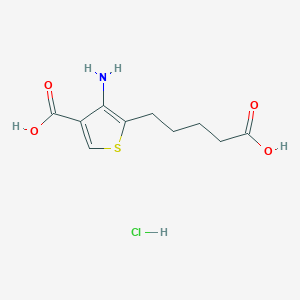
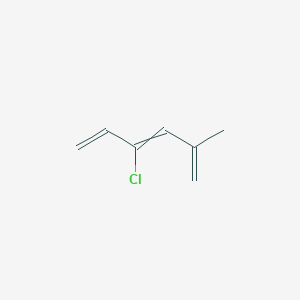

![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
